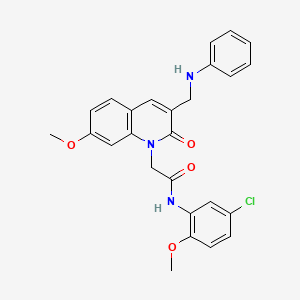
N-(5-chloro-2-methoxyphenyl)-2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-chloro-2-methoxyphenyl)-2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)acetamide" is a chemical entity that appears to be related to a class of compounds known as 2-(quinolin-4-yloxy)acetamides. These compounds have been studied for their potential as antitubercular agents, showing potent in vitro inhibition of Mycobacterium tuberculosis growth, including drug-resistant strains . The structural features of these compounds, such as the quinoline moiety and the acetamide linkage, are crucial for their biological activity.
Synthesis Analysis
The synthesis of related 2-(quinolin-4-yloxy)acetamides involves chemical modifications of lead compounds to enhance their antitubercular potency. These modifications have led to compounds with minimum inhibitory concentration (MIC) values as low as 0.05 µM, indicating a high degree of effectiveness against tuberculosis bacteria . The synthesis process likely involves the formation of the acetamide linkage and the introduction of various substituents on the quinoline ring to optimize the compound's activity and selectivity.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrates the importance of spatial orientation in anion coordination. This compound exhibits a stretched amide structure with a tweezer-like geometry, which facilitates the self-assembly of the salt molecules through weak C–H∙∙∙π and C–H∙∙∙O interactions, resulting in a channel-like structure . The molecular geometry of these compounds can significantly influence their biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these acetamide derivatives are crucial for achieving the desired biological activity. The formation of salts, such as the perchlorate and tetrafluoroborate salts of N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide, can lead to different protonation states and molecular shapes, such as concave or S-shaped geometries . These shapes can affect the compound's ability to interact with biological molecules and may influence its therapeutic potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(quinolin-4-yloxy)acetamides, such as solubility, stability, and toxicity, are important for their development as therapeutic agents. These compounds have been shown to be devoid of apparent toxicity to Vero and HaCat cells, with IC50 values greater than 20 µM, indicating a favorable safety profile . Additionally, they exhibit low risk of drug-drug interactions and no sign of cardiac toxicity in zebrafish at concentrations of 1 and 5 µM . These properties are essential for the progression of these compounds through the drug development pipeline.
Applications De Recherche Scientifique
Structural and Coordination Studies
Research has focused on understanding the spatial orientations and structural characteristics of similar amide derivatives. Studies reveal insights into how such compounds interact with ions and how their molecular assembly can lead to distinct geometrical structures useful in crystal engineering and design of new materials (Kalita & Baruah, 2010; Karmakar et al., 2009). These studies contribute to the broader field of supramolecular chemistry and material science.
Antimicrobial and Antiviral Activities
Compounds structurally related to the query chemical have been evaluated for their antimicrobial and antiviral properties. For instance, novel anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects in vitro, offering a potential therapeutic avenue for treating diseases like Japanese encephalitis (Ghosh et al., 2008). This research area is crucial for developing new drugs and understanding the molecular basis of their activities.
Chemical Synthesis and Reactivity
Research into similar compounds has led to the development of synthetic methodologies and new chemical reactions. These studies provide insights into how different functional groups in such compounds react under various conditions, leading to the synthesis of novel quinoline derivatives and other complex molecules. This work is foundational for organic chemistry, offering new routes for compound synthesis and modification (Manoj & Prasad, 2010; Patel et al., 2017).
Fluorescent Properties and Sensing Applications
The fluorescent properties of quinoline-based compounds have been explored for sensing applications. These studies highlight how modifications in the chemical structure influence the photophysical properties, enabling the development of fluorescent sensors for various analytes. The understanding of these properties is essential for the design of new materials for optical and electronic applications (Wu et al., 2008).
Propriétés
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-33-21-10-8-17-12-18(15-28-20-6-4-3-5-7-20)26(32)30(23(17)14-21)16-25(31)29-22-13-19(27)9-11-24(22)34-2/h3-14,28H,15-16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORBEXOVSXRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)Cl)OC)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

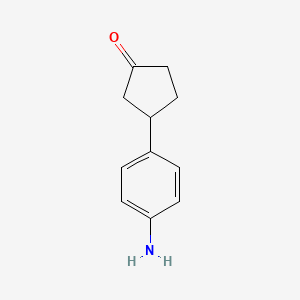
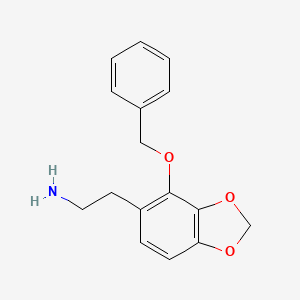
![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)
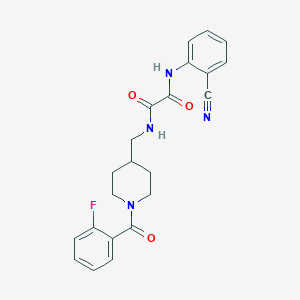
![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)
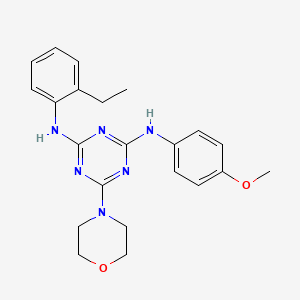
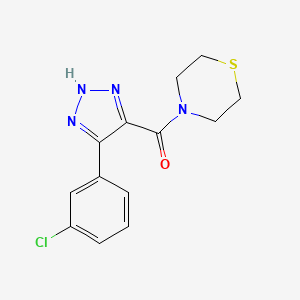
![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)
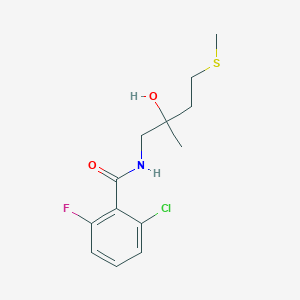
![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)
![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)
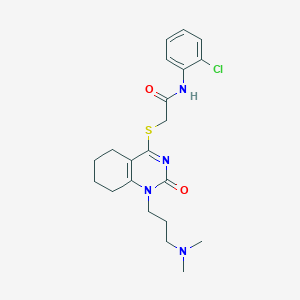
![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)